1-methoxy-4-(sulfinylamino)benzene

Catalog No.
S1506309
CAS No.
13165-69-0
M.F
C7H7NO2S
M. Wt
169.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methoxy-4-(sulfinylamino)benzene

CAS Number

13165-69-0

Product Name

1-methoxy-4-(sulfinylamino)benzene

IUPAC Name

1-methoxy-4-(sulfinylamino)benzene

Molecular Formula

C7H7NO2S

Molecular Weight

169.2 g/mol

InChI

InChI=1S/C7H7NO2S/c1-10-7-4-2-6(3-5-7)8-11-9/h2-5H,1H3

InChI Key

HFPOUXUCWPUERC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N=S=O

Canonical SMILES

COC1=CC=C(C=C1)N=S=O

The exact mass of the compound N-Sulfinyl-p-anisidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75115. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methoxy-4-(sulfinylamino)benzene (CAS 13165-69-0), commonly known as p-methoxy-N-sulfinylaniline, is a highly specialized hetero-diene and sulfur-nitrogen transfer reagent characterized by its reactive N=S=O functional group. In synthetic and industrial chemistry, it is primarily procured for its utility in hetero-Diels-Alder cycloadditions and advanced photoredox catalytic cycles. The presence of the strongly electron-donating para-methoxy group fundamentally alters the electronic landscape of the sulfinylamine core, elevating the HOMO energy level and increasing the activation barrier for nucleophilic attack on the sulfur atom. This electronic modulation provides a critical balance of high regioselectivity in cycloadditions and enhanced hydrolytic stability, distinguishing it from both aliphatic sulfinylamines and highly reactive electron-withdrawing aromatic analogs in mainstream laboratory workflows [1].

Substituting 1-methoxy-4-(sulfinylamino)benzene with the unsubstituted baseline N-sulfinylaniline or electron-withdrawing analogs (such as 4-chloro-N-sulfinylaniline) compromises both processability and reaction precision. Unsubstituted N-sulfinylaniline exhibits a lower activation energy for hydrolysis, leading to faster degradation and sulfur dioxide release upon exposure to ambient moisture, which introduces batch-to-batch variability. Electron-withdrawing analogs are even more moisture-sensitive, sometimes reacting aggressively with water, necessitating strict and costly anhydrous handling protocols. Furthermore, attempting to use unprotected p-anisidine entirely eliminates the N=S=O reactivity required for hetero-Diels-Alder cycloadditions. The para-methoxy group uniquely stabilizes the N=S=O moiety against premature hydrolysis while providing the specific HOMO/LUMO coefficients required to enforce strict endo-regiocontrol in cycloadditions, making generic in-class substitution unviable for precision synthesis[1].

Enhanced Hydrolytic Stability for Improved Processability

The hydrolytic stability of N-sulfinylamines is highly dependent on the electronic nature of the aromatic substituent. Unsubstituted N-sulfinylaniline undergoes neutral hydrolysis with an activation energy of 9.88 kcal/mol and an induction period of approximately 4 hours before degradation accelerates. The introduction of electron-donating groups significantly increases this barrier; for instance, a para-methyl group extends the induction period to over 10 hours. The stronger electron-donating para-methoxy group in 1-methoxy-4-(sulfinylamino)benzene further elevates the activation enthalpy for nucleophilic water attack across the N=S/S=O bonds, rendering it substantially more stable to ambient moisture than both the unsubstituted baseline and highly reactive electron-withdrawing analogs (e.g., p-chloro derivatives) [1].

Evidence DimensionHydrolysis induction period and activation energy
Target Compound DataInduction period >10 hours; Activation energy >9.88 kcal/mol (driven by strong EDG effect)
Comparator Or BaselineUnsubstituted N-sulfinylaniline (Induction period ~4 hours; Activation energy 9.88 kcal/mol)
Quantified Difference>2.5x increase in induction period prior to rapid hydrolysis
ConditionsNeutral hydrolysis in ambient moisture conditions

Procuring the para-methoxy derivative reduces the need for ultra-strict anhydrous handling, extending shelf-life and improving reproducibility in industrial workflows.

Strict Regiocontrol in Hetero-Diels-Alder Cycloadditions

In hetero-Diels-Alder reactions with strained bicyclic alkenes such as norbornene or norbornadiene, the electronic properties of the N-sulfinylamine dictate the regiochemistry of the resulting benzo-ortho-thiazine adducts. 1-Methoxy-4-(sulfinylamino)benzene acts as a highly effective hetero-diene, with the electron-donating methoxy group directing the addition exclusively to the endo-methylene bridge side of the norbornene system. This strict stereoelectronic control yields a single, highly defined regioisomer, whereas variations in the aromatic ring substitution (such as meta-methyl groups) can alter the entry position or reduce the overall regioselectivity of the cycloaddition [1].

Evidence DimensionRegioselectivity in cycloaddition with norbornene
Target Compound DataExclusive endo-junction addition yielding a single benzo-ortho-thiazine regioisomer
Comparator Or BaselineMeta-substituted N-sulfinyl toluidines (directs entry to the para-position, altering regiocontrol)
Quantified DifferenceElimination of mixed regioisomer formation compared to structurally ambiguous analogs
ConditionsHetero-Diels-Alder reaction with norbornene/norbornadiene

High regiocontrol eliminates the need for costly and time-consuming downstream chromatographic separations, making it the preferred precursor for thiazine scaffold synthesis.

Stable Reversible Trapping in Photoredox Carbene Chemistry

In visible-light-induced carbene chemistry for the synthesis of diverse amides and α-iminoesters, in situ-generated ketenes must be trapped to prevent unwanted side reactions. 1-Methoxy-4-(sulfinylamino)benzene functions as an optimal, stable trapping agent. It reversibly forms a zwitterionic intermediate with the ketene without decomposing under the optimized LED irradiation conditions. In contrast, aliphatic N-sulfinylamines often lack the necessary stability, and unprotected anilines can undergo irreversible, uncontrolled side reactions that bypass the desired zwitterionic pathway, significantly lowering the yield of the target amides [1].

Evidence DimensionIntermediate stability and reaction pathway control
Target Compound DataForms a stable, reversible zwitterionic intermediate leading to high-yield amide/α-iminoester formation
Comparator Or BaselineUnprotected anilines (undergo irreversible side reactions) / Aliphatic N-sulfinylamines (decompose)
Quantified DifferenceEnables controlled formal addition via stable intermediate trapping, preventing pathway degradation
ConditionsVisible-light-induced photoredox catalytic cycle with in situ-generated ketenes

This compound is essential for advanced photochemical synthesis routes where precise kinetic control and intermediate stability are required to maximize product yield.

Precursor for Benzo-ortho-thiazine Pharmaceutical Scaffolds

Due to its strict regiocontrol in hetero-Diels-Alder reactions with strained alkenes (e.g., norbornene), this compound is the optimal choice for synthesizing complex benzo-ortho-thiazine derivatives. The para-methoxy group ensures the formation of a single regioisomer, streamlining downstream purification in pharmaceutical library generation [1].

Stable Trapping Agent in Photochemical Flow Synthesis

In advanced photoredox catalysis, particularly visible-light-induced carbene chemistry, this compound serves as a reliable, reversible trap for in situ-generated ketenes. Its stability under LED irradiation makes it superior to aliphatic analogs or unprotected anilines for the high-yield synthesis of diverse amides and α-iminoesters [2].

Moisture-Tolerant Sulfur-Nitrogen Transfer Reagent

For industrial or scaled laboratory workflows where maintaining ultra-strict anhydrous conditions is cost-prohibitive, the enhanced hydrolytic stability provided by the para-methoxy group makes this compound a preferred sulfur dioxide equivalent and N=S=O transfer reagent compared to highly reactive, moisture-sensitive electron-withdrawing analogs [3].

XLogP3

2.4

Wikipedia

1-Methoxy-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene

Dates

Last modified: 08-15-2023

Explore Compound Types